4-Bromo-2-sulfobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-sulfobenzoic acid is an organic compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a bromine atom and a sulfonic acid group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-sulfobenzoic acid typically involves the bromination of 2-sulfobenzoic acid. The reaction is carried out using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from benzene. The process includes sulfonation to introduce the sulfonic acid group, followed by bromination to attach the bromine atom. The reaction conditions are optimized to achieve high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-sulfobenzoic acid undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Bromination: Bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst.
Sulfonation: Sulfuric acid (H₂SO₄) is commonly used for introducing the sulfonic acid group.
Major Products Formed: The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-sulfobenzoic acid finds applications in several scientific research areas:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-sulfobenzoic acid involves its interaction with specific molecular targets. The bromine atom and the sulfonic acid group play crucial roles in its reactivity and interactions. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions. The pathways involved in its reactions include electrophilic aromatic substitution and nucleophilic substitution .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-nitrobenzoic acid
- 4-Bromo-2-methylbenzoic acid
Comparison: 4-Bromo-2-sulfobenzoic acid is unique due to the presence of both a bromine atom and a sulfonic acid group on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, 4-Bromo-2-fluorobenzoic acid has a fluorine atom instead of a sulfonic acid group, which significantly alters its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
62473-98-7 |
---|---|
Molekularformel |
C7H5BrO5S |
Molekulargewicht |
281.08 g/mol |
IUPAC-Name |
4-bromo-2-sulfobenzoic acid |
InChI |
InChI=1S/C7H5BrO5S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13) |
InChI-Schlüssel |
OXRFXBPBIMTBDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.